molecular formula C6H10O7 B1236752 L-Guluronic acid CAS No. 1986-15-8

L-Guluronic acid

Cat. No.: B1236752
CAS No.: 1986-15-8
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-SQOUGZDYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Guluronic acid can be prepared through a modified method of acid hydrolysis. This involves dissolving 100 grams of purified alginic acid sodium salt in 20% sulfuric acid at 0°C. The solution is then blended at room temperature and warmed to 80°C until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of guluronic acid often involves the use of alginate extracted from brown seaweed. The alginate is then subjected to acid hydrolysis under controlled conditions to yield guluronic acid .

Chemical Reactions Analysis

Types of Reactions

Guluronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of guluronic acid, such as alcohols, ketones, and substituted acids .

Scientific Research Applications

Guluronic acid has a wide range of scientific research applications:

Mechanism of Action

Guluronic acid exerts its effects primarily through its interaction with Toll-like receptors (TLR2 and TLR4). It has been shown to downregulate the expression of MyD88, Tollip, and NF-κB, which are key molecules in the inflammatory signaling pathway . This immunomodulatory effect makes it a promising candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guluronic acid stands out due to its specific anti-inflammatory properties and its role as a building block of hyaluronic acid. Its ability to modulate immune responses through Toll-like receptors makes it unique among similar compounds .

Properties

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331557
Record name L-​Guluronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986-15-8
Record name L-Guluronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guluronic acid, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-​Guluronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GULURONIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58QGW9MR67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests α-L-Guluronic Acid holds promise for treating various conditions, including disorders of the immune system, inflammatory diseases, kidney diseases, allergies, and neurodegenerative diseases. []

A: Studies indicate α-L-Guluronic Acid can reduce the gene expression and activity of COX-1 and COX-2 enzymes, disrupting the synthesis of prostaglandins, key mediators of inflammation. [] Additionally, it demonstrates immunomodulatory effects by downregulating the TLR2 and TLR4 signaling pathways and subsequent cytokine production in human peripheral blood mononuclear cells. []

A: Yes, α-L-Guluronic Acid has been shown to have positive effects in experimental models of multiple sclerosis and in anti-aging studies. [] Additionally, it has shown promising results in reducing inflammation and metastasis in experimental models. []

ANone: While the provided research papers focus on the biological activity and applications of α-L-Guluronic Acid, they do not explicitly state its molecular formula and weight. For detailed structural information, refer to chemical databases like PubChem or ChemSpider.

A: Yes, several studies utilize NMR spectroscopy to analyze α-L-Guluronic Acid and its derivatives. For instance, researchers employed 1H NMR spectroscopy to characterize alginates with varying α-L-Guluronic acid content and conformations. [] Additionally, NMR analysis was used to determine the substrate specificity and product structures of alginate lyases, enzymes that depolymerize alginates containing α-L-Guluronic Acid. []

A: The ratio of α-L-Guluronic Acid (G) to β-D-Mannuronic Acid (M) significantly influences the properties of alginate. A higher G content generally results in stronger gels, influenced by the formation of G-blocks. [, ] This ratio also affects the alginate's metal-binding selectivity. Alginates with higher G content show enhanced selectivity for divalent cations like cadmium and calcium over monovalent ions like sodium. []

A: Alginate behavior is sensitive to pH and ionic strength. For example, calcium carbonate mineralization in the presence of alginates is pH-dependent, with different pathways observed at different pH levels. [] Additionally, the enzymatic activity of the bifunctional alginate epimerase/lyase AlgE7, which acts on alginates, is affected by both calcium and sodium chloride concentrations. []

A: Alginate lyases are enzymes that catalyze the depolymerization of alginate, including those containing α-L-Guluronic Acid. They cleave the glycosidic linkages within the alginate polymer, impacting its molecular weight and physical properties. [] These enzymes play a role in modifying alginate for various applications and are also involved in bacterial biofilm formation and dispersal. [, ]

A: Mannuronan C-5-epimerases are crucial enzymes that catalyze the conversion of β-D-Mannuronic Acid residues to α-L-Guluronic Acid residues within the alginate polymer. [] This conversion significantly impacts the final structure and therefore the physicochemical properties of the alginate, influencing its gelling ability and metal-binding properties. [, ]

A: While the provided research papers do not extensively cover computational modeling of α-L-Guluronic Acid itself, Monte Carlo simulations have been utilized to model the kinetics of alginate epimerization, a process involving α-L-Guluronic Acid formation, by enzymes like AlgE4. [] These simulations help understand the enzymatic action and predict the resulting alginate structure based on the epimerase's mode of action.

A: The specific arrangement of α-L-Guluronic Acid residues within the alginate polymer plays a crucial role in its biological properties. The presence of long, continuous stretches of α-L-Guluronic Acid, known as G-blocks, contributes to the alginate's ability to form strong gels. [] These G-blocks also influence the alginate's selectivity for binding specific metal ions, impacting its potential applications in various fields. [, ]

A: Acetylation of alginate, a common modification found in bacterial alginates, significantly influences its interaction with enzymes like mannuronan C-5-epimerases. Acetylated residues hinder the epimerization process, preventing the conversion of β-D-Mannuronic Acid to α-L-Guluronic Acid. [] Some bacteria possess bifunctional enzymes like PsmE from P. syringae, which combines both mannuronan C-5-epimerase and O-acetylhydrolase activities, enabling it to modify even extensively acetylated alginates. []

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